molecular formula C4H2Cl3F5 B1419744 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane CAS No. 380-63-2

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane

Cat. No.: B1419744
CAS No.: 380-63-2
M. Wt: 251.4 g/mol
InChI Key: PBTBFYFONKOINH-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is an organofluorine compound with the molecular formula C4H2Cl3F5. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. This compound is known for its stability and non-flammability, which makes it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane can be synthesized through the halogenation of butane. The process involves the substitution of hydrogen atoms in butane with chlorine and fluorine atoms. The reaction typically requires the presence of a catalyst, such as iron or aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation reactors. The process begins with the chlorination of butane to form 1,1,1-trichlorobutane, followed by fluorination using hydrogen fluoride in the presence of a catalyst. The final product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various halogenated butanes.

    Oxidation Reactions: Products include carbonyl compounds and carboxylic acids.

    Reduction Reactions: Products include partially or fully dehalogenated butanes.

Scientific Research Applications

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Investigated for its potential use in pharmaceuticals and as a contrast agent in medical imaging.

    Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent for electronic components.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane involves its interaction with various molecular targets. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It can also interfere with enzymatic activities by binding to active sites or altering the conformation of enzymes. The pathways involved include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated hydrocarbon with similar stability and non-flammability.

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide (DDT).

    1,1,1-Trichloro-2-methyl-2-propanol hemihydrate: Used as a preservative and anesthetic.

Uniqueness

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its high stability and non-flammability make it particularly valuable in applications where safety and reliability are paramount.

Properties

IUPAC Name

1,1,1-trichloro-2,2,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTBFYFONKOINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663072
Record name 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-63-2
Record name 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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